molecular formula C36H39N3O6 B055155 Niguldipine CAS No. 113165-32-5

Niguldipine

Numéro de catalogue B055155
Numéro CAS: 113165-32-5
Poids moléculaire: 609.7 g/mol
Clé InChI: SVJMLYUFVDMUHP-XIFFEERXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Niguldipine is a calcium channel blocker and α1-adrenergic receptor antagonist . It is a small molecule with the chemical formula C36H39N3O6 .


Molecular Structure Analysis

Niguldipine has a complex molecular structure with a total of 88 bonds. It includes 49 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 6 double bonds, 18 aromatic bonds, 5 six-membered rings, 2 esters (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 nitro group .


Physical And Chemical Properties Analysis

Niguldipine is a small molecule with a molar mass of 609.71136. It is composed of 36 carbon atoms, 39 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms .

Propriétés

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJMLYUFVDMUHP-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274008
Record name (S)-Niguldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S(+)-Niguldipine hydrochloride

CAS RN

113165-32-5
Record name Niguldipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113165325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niguldipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-Niguldipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z81N45O25Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Niguldipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Niguldipine
Reactant of Route 3
Reactant of Route 3
Niguldipine
Reactant of Route 4
Reactant of Route 4
Niguldipine
Reactant of Route 5
Reactant of Route 5
Niguldipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Niguldipine

Citations

For This Compound
1,370
Citations
R Boer, A Grassegger, C Schudt… - European Journal of …, 1989 - Elsevier
… of niguldipine, less than 30% of the desired niguldipine … Furthermore, the niguldipine concentrations recovered from … a time-dependent adsorption of niguldipine to the walls of the tube …
Number of citations: 239 www.sciencedirect.com
U Klöckner, G Isenberg - British journal of pharmacology, 1989 - ncbi.nlm.nih.gov
… that niguldipine had increased potassium currents, IK. Maximal facilitation of 'K by niguldipine … 4 Both reduction of I, and facilitation of IK may contribute to vasodilatation by niguldipine. …
Number of citations: 50 www.ncbi.nlm.nih.gov
C Romanin, K Seydl, H Glossmann, H Schindler - Pflügers Archiv, 1992 - Springer
… used to investigate the effects of niguldipine, a novel dihydropyridine, … Extracellular application of 1 μM (±)-niguldipine (NIG) … The inhibitory effect of niguldipine on T-type Ca 2+ currents …
Number of citations: 58 link.springer.com
JM Wetzel, SW Miao, C Forray, LA Borden… - Journal of medicinal …, 1995 - ACS Publications
-Adrenergic receptors (a-ARs) serve key switching functions in both the central and peripheral nervous systems. 1 These proteins traverse the cell membrane with seven putative a …
Number of citations: 114 pubs.acs.org
T Heinrich, C Burschka, J Warneck, R Tacke - Organometallics, 2004 - ACS Publications
… niguldipine, rac-1b), a sila analogue of the calcium antagonist rac-niguldipine (rac-1a), and the sila-niguldipine … rac-Sila-niguldipine and the precursor 3-(4,4-diphenyl-4-silapiperidin-1-yl…
Number of citations: 44 pubs.acs.org
J Hofmann, A Wolf, M Spitaler, G Böck, J Drach… - Journal of cancer …, 1992 - Springer
It has been shown previously that verapamil and other calcium antagonists and calmodulin inhibitors can reverse multidrug resistance. We compared the potency of the dihydropyridine …
Number of citations: 56 link.springer.com
KK Borowicz, M Gasior, Z Kleinrok… - European journal of …, 1997 - Elsevier
… niguldipine alone or the niguldipine-induced impairment of the anticonvulsive action of carbamazepine and phenobarbital. Niguldipine … activity of niguldipine against electroconvulsions, …
Number of citations: 49 www.sciencedirect.com
KK Borowicz, Z Kleinrok, SJ Czuczwar - European …, 2002 - Elsevier
… dihydropyridine, niguldipine, with conventional antiepileptics in amygdala-kindled rats. Niguldipine (at … No protective effect was observed when niguldipine (5 mg/kg) was combined with …
Number of citations: 13 www.sciencedirect.com
MPR Drozd, K Gietzen - Biochemical pharmacology, 1990 - Elsevier
… antagonists like trifluoperazine or felodipine, niguldipine has … In the present paper, we show that niguldipine can reversibly … 500 nM niguldipine as would be expected if niguldipine acted …
Number of citations: 4 www.sciencedirect.com
JP Robinson, DA Kendall - British journal of pharmacology, 1990 - Wiley Online Library
… We have therefore employed the enantiomers of niguldipine to see ifthis antagonist … manner by niguldipine. This inhibition is probably unrelated to theaction of niguldipine on …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.